molecular formula C4H3BrN2O2 B103161 4-Bromo-1,2-dihydropyridazine-3,6-dione CAS No. 15456-86-7

4-Bromo-1,2-dihydropyridazine-3,6-dione

Cat. No.: B103161
CAS No.: 15456-86-7
M. Wt: 190.98 g/mol
InChI Key: BMASTHFFAMGJKZ-UHFFFAOYSA-N
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Description

4-Bromo-1,2-dihydropyridazine-3,6-dione is a heterocyclic compound belonging to the pyridazine family It is characterized by the presence of a bromine atom at the 4-position and two carbonyl groups at the 3 and 6 positions

Synthetic Routes and Reaction Conditions:

    Hydrazine Hydrate Method: One common method involves the reaction of bromomaleic anhydride with hydrazine hydrate. The reaction is typically carried out in tetrahydrofuran (THF) at a controlled temperature to prevent excessive heating.

    Hydrazinium Sulfate Method: Another method uses hydrazinium sulfate in water.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned methods with optimized reaction conditions to maximize yield and purity.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyridazine ring.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

    Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted pyridazine derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of pyridazine N-oxides.

    Reduction Products: Reduction reactions can yield dihydropyridazine derivatives with altered nitrogen oxidation states.

Scientific Research Applications

4-Bromo-1,2-dihydropyridazine-3,6-dione has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-1,2-dihydropyridazine-3,6-dione involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and carbonyl groups play a crucial role in binding to these targets, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, with ongoing research aiming to elucidate the detailed mechanisms.

Comparison with Similar Compounds

    4-Chloro-1,2-dihydropyridazine-3,6-dione: Similar structure but with a chlorine atom instead of bromine.

    4-Fluoro-1,2-dihydropyridazine-3,6-dione: Contains a fluorine atom at the 4-position.

    4-Iodo-1,2-dihydropyridazine-3,6-dione: Features an iodine atom at the 4-position.

Uniqueness: 4-Bromo-1,2-dihydropyridazine-3,6-dione is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in various synthetic applications.

Properties

IUPAC Name

4-bromo-1,2-dihydropyridazine-3,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2O2/c5-2-1-3(8)6-7-4(2)9/h1H,(H,6,8)(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMASTHFFAMGJKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NNC1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80292027
Record name 4-Bromo-1,2-dihydropyridazine-3,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80292027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15456-86-7
Record name 15456-86-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79701
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Bromo-1,2-dihydropyridazine-3,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80292027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Hydrazine sulphate salt (51 g) was suspended in water (250 ml), heated to reflux and bromomaleic anhydride (90.38 g) was added dropwise. The mixture was heated at reflux for 4 hours then cooled to room temperature. The reaction was repeated with 29 g hydrazine sulphate, 53 g bromomaleic anhydride and 130 ml water. The precipitates were collected by filtration, washed with water and acetone and dried as a combined batch in vacuo to afford 4-bromo-1,2-dihydro-3,6-pyridazinedione as a white solid (113 g).
Quantity
51 g
Type
reactant
Reaction Step One
Quantity
90.38 g
Type
reactant
Reaction Step Two
Quantity
29 g
Type
reactant
Reaction Step Three
Quantity
53 g
Type
reactant
Reaction Step Four
Name
Quantity
250 mL
Type
solvent
Reaction Step Five
Name
Quantity
130 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

A mixture of bromomaleic anhydride (50 g, 283 mmol) and sodium acetate (76.5 g, 562 mmol) in 40% acetic acid/water (750 ml) was treated with hydrazine monohydrate (16.5 ml, 339 mmol) at room temperature under nitrogen. The brown solution was stirred and heated at 100° C. for 18 hours. Upon cooling the mixture was poured into water (11) and extracted with ethyl acetate (6×500 ml). The combined extracts were dried (MgSO4), filtered and evaporated to afford the title compound (20 g, 37%) as an orange solid. 1H NMR (250 MHz, d6-DMSO) δ7.68 (1H, br s). MS (ES+) m/e 193 [MH]+, 191 [MH]+. This material was used without further purification.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
76.5 g
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reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
16.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
37%

Synthesis routes and methods III

Procedure details

Hydrazine hydrate (28 ml, 576 mmol) was added dropwise to a stirred solution of bromomaleic anhydride (100 g, 565 mmol) in THF (1 l) cooled in an ice-bath so that the internal temperature did not exceed 10° C. After complete addition of the hydrazine the mixture was refluxed for 18 h. Solvent was removed by evaporation and the residues were dried by azeotroping with toluene. The residue was triturated and washed with diethyl ether to give the title compound as an orange solid (83 g, 77%). 1H NMR (250 MHz , d6-DMSO) δ 7.68 (1H, br s). MS (ES+) m/e 193 [MH]+, 191 [MH]+. This material was used without further purification.
Quantity
28 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
77%

Synthesis routes and methods IV

Procedure details

To a solution of NH2NH2.H2SO4 (362 mg, 2.8 mmol) in H2O (5 mL) was added dropwise 3-bromofuran-2,5-dione (500 mg, 2.8 mmol), and the mixture was stirred at 90° C. for 4 hours. After the reaction, the mixture was filtered to get 4-bromo-1,2-dihydropyridazine-3,6-dione (300 mg, yield: 56%). 1H-NMR (DMSO-d6, 400 MHz) δ 12.47 (s, 1H), 11.17 (s, 1H), 7.62 (s, 1H). MS (M+H)+:191/193.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
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362 mg
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reactant
Reaction Step Two
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500 mg
Type
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Reaction Step Two
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Quantity
5 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods V

Procedure details

This was prepared by a slight variation on the method of Kasnar et al., Nucleosides & Nucleotides, (1994), 13(1-3), 459-79. Hydrazine sulphate salt (51 g) was suspended in water (250 ml), heated to reflux and bromomaleic anhydride (90.38 g) was added dropwise. The mixture was heated at reflux for 4 h then cooled to room temperature. The reaction was repeated with 29 g hydrazine sulphate, 53 g bromomaleic anhydride and 130 ml water. The precipitates were collected by filtration, washed with water and acetone and dried as a combined batch in vacuo to afford 4-bromo-1,2-dihydro-3,6-pyridazinedione as a white solid (113 g).
[Compound]
Name
Nucleosides
Quantity
0 (± 1) mol
Type
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Reaction Step One
[Compound]
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51 g
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Reaction Step Two
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90.38 g
Type
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Quantity
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Type
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Reaction Step Four
Quantity
53 g
Type
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Reaction Step Five
Name
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250 mL
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130 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Bromo-1,2-dihydropyridazine-3,6-dione
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4-Bromo-1,2-dihydropyridazine-3,6-dione
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4-Bromo-1,2-dihydropyridazine-3,6-dione
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4-Bromo-1,2-dihydropyridazine-3,6-dione
Reactant of Route 5
4-Bromo-1,2-dihydropyridazine-3,6-dione
Reactant of Route 6
4-Bromo-1,2-dihydropyridazine-3,6-dione

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